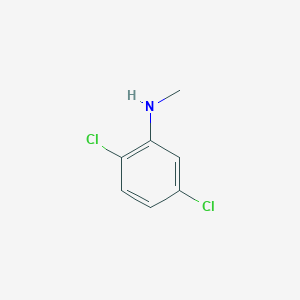

2,5-dichloro-N-methylaniline

Descripción

Historical Context and Significance of Halogenated Anilines in Organic Chemistry

Anilines are a cornerstone of organic chemistry, serving as indispensable intermediates in both laboratory and industrial settings. researchgate.net The introduction of halogen atoms to the aniline (B41778) structure, creating halogenated anilines, significantly influences the reactivity and properties of the molecule. The electron-withdrawing nature of halogens can affect the basicity of the amino group and the reactivity of the aromatic ring in electrophilic substitution reactions. scienceinfo.comwikipedia.org

Historically, the synthesis of anilines, including their halogenated derivatives, has been a major focus. researchgate.net For instance, the catalytic hydrogenation of aromatic halonitro compounds is a crucial industrial method for producing haloanilines. researchgate.net These compounds are vital starting materials for a wide range of fine chemicals, including dyes, pharmaceuticals, herbicides, and polymers. researchgate.net While some halogenated anilines were initially considered to be of exclusively synthetic origin, research has shown that some, like 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, are also biosynthesized by marine microalgae. rsc.org

Research Trajectories for N-Methylated Halogenated Aromatic Amines

The N-methylation of amines, including halogenated aromatic amines, is a significant transformation in organic synthesis. nih.gov N-methylated compounds are important building blocks for pharmaceuticals and other biologically active molecules. nih.gov Traditional N-methylation methods often involved hazardous reagents. nih.gov Consequently, much research has focused on developing more efficient and environmentally benign catalytic systems for this process.

Modern approaches often utilize transition-metal catalysts to facilitate the N-methylation of amines using methanol (B129727) as a C1 source, which is considered a green chemical process as the only byproduct is water. nih.gov Other methods include the use of paraformaldehyde as a C1 source catalyzed by copper hydride complexes. nih.gov The reactivity of the aromatic amine in these reactions can be significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. nih.gov

Overview of Current Academic Inquiry into 2,5-Dichloro-N-methylaniline

Current research on this compound primarily revolves around its synthesis and its role as a precursor in the creation of other chemical compounds. The synthesis of its parent compound, 2,5-dichloroaniline (B50420), is well-established, typically involving the hydrogenation of 1,4-dichloro-2-nitrobenzene. wikipedia.orggoogle.com 2,5-dichloroaniline itself is a key intermediate for pigments like Pigment Yellow 10. wikipedia.org

The N-methylation of 2,5-dichloroaniline to form this compound can be achieved through various synthetic methodologies. While specific studies focusing solely on the properties and applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests its potential as an intermediate in the synthesis of specialized chemicals, likely in the fields of agrochemicals or pharmaceuticals, where halogenated aromatic structures are common.

Properties of this compound

| Property | Value |

| Molecular Formula | C7H7Cl2N |

| Molecular Weight | 176.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2031-67-6 |

| Alternate Names | Benzenamine, 2,5-dichloro-N-methyl- |

This table is generated based on general chemical principles and data for similar compounds.

Spectroscopic Data of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C7H8Cl3N |

| Molecular Weight | 212.5 g/mol |

| Monoisotopic Mass | 210.972232 Da |

| InChI | InChI=1S/C7H7Cl2N.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,1H3;1H |

| InChIKey | VJYJHQCCZQKENF-UHFFFAOYSA-N |

| SMILES | CNC1=C(C=CC(=C1)Cl)Cl.Cl |

Data sourced from PubChem CID 45791688. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENSBLLVKCAPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro N Methylaniline and Precursors

Direct N-Methylation Strategies for 2,5-Dichloroaniline (B50420)

The introduction of a methyl group onto the nitrogen atom of 2,5-dichloroaniline is a key transformation. This can be accomplished using different chemical methodologies, with catalytic routes offering a more environmentally benign alternative to traditional reagent-based methods. nih.gov

Catalytic N-Methylation Techniques

Catalytic N-methylation has emerged as an efficient and atom-economical method for synthesizing N-methylated amines. These processes often utilize a "borrowing hydrogen" mechanism, where an alcohol (like methanol) is temporarily dehydrogenated to an aldehyde, which then reacts with the amine before the hydrogen is returned in a reduction step. nih.gov This approach is advantageous as water is the only byproduct. nih.gov

Heterogeneous catalysts are favored in industrial applications due to their ease of separation and potential for reuse. Nickel-based catalysts, in particular, have been studied for the N-alkylation of anilines with alcohols. These systems can effectively catalyze the mono-alkylation of various anilines. The activity of these nickel catalysts is often dependent on the support material, with acid-base bifunctional supports demonstrating higher activity.

Methanol (B129727) is an attractive methylating agent due to its low cost, ready availability, and renewable nature. researchgate.net Transition-metal catalyzed N-methylation of amines with methanol has become a significant alternative to traditional methods that use toxic and less atom-economical reagents like methyl halides. nih.gov Various transition metals, including ruthenium, iridium, palladium, iron, cobalt, and manganese, have been employed to catalyze this reaction. nih.govcsic.es While many of these systems require a strong base, research has also focused on developing catalysts that can operate under weaker base conditions. nih.gov

The efficiency of catalytic N-methylation is highly dependent on the optimization of various reaction parameters, including the choice of catalyst, base, temperature, and reaction time. For instance, in the Ru(II)-catalyzed N-methylation of anilines with methanol, different ruthenium complexes can be screened to find the one with the best catalytic performance. nih.gov The reaction is also sensitive to temperature and the type and amount of base used. nih.gov

For the N-methylation of chloro-substituted anilines, specific conditions have been reported. In a study using a Ru(II) catalyst, 4-chloroaniline (B138754) was successfully methylated using methanol. The general procedure involved reacting the amine with the ruthenium catalyst and a base in methanol at an elevated temperature. nih.gov

Table 1: Example of Catalytic N-Methylation of a Chloro-substituted Aniline (B41778) Data for 4-chloroaniline is used as a representative example.

| Substrate | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloroaniline | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 140 | 12 | 98 |

| Aniline (for comparison) | (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | 140 | 12 | 99 |

Source: Adapted from research on Ru(II)-Catalyzed N-Methylation of Amines. nih.gov

Reagent-Based N-Methylation Approaches

Stoichiometric reagents can also be used for the N-methylation of anilines, offering a more traditional synthetic route.

Methyl iodide is a common reagent for the N-alkylation of amines. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the amine attacks the methyl group of methyl iodide, displacing the iodide ion. doubtnut.com This reaction can potentially lead to mono-, di-, and even tri-methylated products. doubtnut.comyoutube.com To favor the formation of the mono-methylated product, an excess of the aniline substrate can be used. The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrogen iodide (HI) byproduct. youtube.com

Utilization of Dialkyl Sulfates (e.g., Dimethyl Sulfate)

The N-methylation of anilines, including 2,5-dichloroaniline, can be effectively achieved using dialkyl sulfates, with dimethyl sulfate (B86663) (DMS) being a prominent reagent for this transformation. This method is a conventional approach to forming N-methylaniline derivatives. The reaction involves the nucleophilic attack of the primary amine group of 2,5-dichloroaniline on the methyl group of dimethyl sulfate.

Generally, the process entails reacting the aniline with dimethyl sulfate. researchgate.net While effective, the use of dimethyl sulfate is often approached with caution due to its high toxicity. researchgate.net Research into greener alternatives has highlighted dimethyl carbonate (DMC) as a non-toxic substitute for methylating agents like DMS. researchgate.netgoogle.com In a typical procedure involving dimethyl sulfate for the synthesis of N-methylaniline, the reaction is often carried out in a mixed solvent system, such as aniline and water, at controlled temperatures, followed by the addition of a base to neutralize the reaction and facilitate the separation of the product. researchgate.net The primary reaction yields the desired mono-N-methylated product, but the formation of the dialkylated by-product, N,N-dimethylaniline, can also occur. researchgate.net

Base-Catalyzed N-Methylation Procedures (e.g., using KOH, NaOH)

Base catalysis is integral to many N-methylation procedures, including those that use methanol as the methylating agent in what is known as a "borrowing hydrogen" reaction. acs.org In this type of reaction, a transition-metal catalyst temporarily "borrows" hydrogen from the alcohol (methanol), converting it to an aldehyde (formaldehyde). The amine then reacts with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-methylated amine.

Strong bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are frequently necessary for these borrowing hydrogen reactions to proceed efficiently. acs.org For instance, the synthesis of N-methylaniline from aniline has been demonstrated using dimethyl sulfate in the presence of a 30% sodium hydroxide solution, which is added dropwise after the initial reaction period. researchgate.net The base neutralizes the sulfuric acid byproduct from the DMS reaction and facilitates the isolation of the organic product layer. While recent research has focused on developing catalyst systems that can operate with weaker bases like cesium carbonate (Cs₂CO₃), the use of strong bases like KOH and NaOH remains a common condition for many established N-methylation protocols. acs.org

Reduction of Urea (B33335) Derivatives as a Methylation Pathway

An alternative, though less direct, pathway to N-methylated anilines involves the formation and subsequent reduction of a urea derivative. This multi-step approach begins with the synthesis of an N-aryl urea from the corresponding aniline. For example, N-(2,5-dichlorophenyl)urea can be synthesized from 2,5-dichloroaniline.

The subsequent reduction of the carbonyl group within the urea linkage can, in principle, yield the N-methyl derivative. The reducing agent lithium aluminum hydride (LiAlH₄) has been investigated for the reduction of cyclic urea derivatives known as Biginelli compounds. rsc.org Research has shown that the outcome of such reductions is highly dependent on the substitution pattern of the urea. Specifically, the reduction of N-1-methylated Biginelli compounds with LiAlH₄ yielded the corresponding alcohols, whereas urea-derived dihydropyrimidinones without the N-methyl group underwent hydrogenolysis. rsc.org This suggests that forming an N-methyl urea precursor first, followed by reduction, is a potential, albeit complex, strategy for obtaining N-methylated final products. However, specific documented examples of reducing N-(2,5-dichlorophenyl)urea to 2,5-dichloro-N-methylaniline were not prominent in the surveyed literature.

Synthesis of Key Precursors

The most prevalent and industrially significant method for producing 2,5-dichloroaniline is the catalytic hydrogenation of 2,5-dichloronitrobenzene. Current time information in Bangalore, IN.nih.gov This process is favored because it offers a short reaction route, high product purity, and is more environmentally friendly compared to older methods like iron powder reduction, which generates large amounts of iron sludge. nih.gov

The reaction involves treating 2,5-dichloronitrobenzene with hydrogen gas in the presence of a metal catalyst. Current time information in Bangalore, IN. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. mdpi.com The process is typically carried out in a high-pressure reactor (autoclave) at elevated temperatures and pressures. nih.gov For example, one patented method describes the reaction using a Pd/C catalyst at a temperature of 110-120°C and a pressure of 1.1-1.2 MPa. nih.gov Another approach details a solvent-free, continuous hydrogenation process using multiple reactors in series, which allows for the catalyst to be separated by membrane filtration and recycled directly. Current time information in Bangalore, IN. A key challenge in the hydrogenation of chlorinated nitroaromatics is preventing hydrodechlorination (the removal of chlorine atoms), which reduces the yield of the desired product. nih.gov

Table 1: Reaction Conditions for Catalytic Hydrogenation of 2,5-Dichloronitrobenzene

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2,5-Dichloronitrobenzene | Current time information in Bangalore, IN.nih.gov |

| Catalyst | Palladium/Carbon (Pd/C) or Platinum/Carbon (Pt/C) | Current time information in Bangalore, IN.mdpi.com |

| Reaction Temperature | 50–150 °C | Current time information in Bangalore, IN.nih.gov |

| Reaction Pressure | 0.5–3.0 MPa | Current time information in Bangalore, IN.nih.gov |

| Reducing Agent | Hydrogen (H₂) | Current time information in Bangalore, IN.nih.gov |

Recent advancements in chemical synthesis have led to the development of novel reduction methods for nitroarenes. One such advanced method employs ammonia (B1221849) borane (B79455) (NH₃·BH₃) as a hydrogen source with commercially available copper(II) oxide (CuO) powder as a robust and inexpensive catalyst. researchgate.net This system provides an efficient and highly chemoselective pathway for the hydrogenation of nitroarenes to their corresponding anilines under mild conditions. researchgate.net

The methodology is effective for a wide range of nitroarenes, including those with halogen substituents. researchgate.net The use of ammonia borane as a hydrogen donor in transfer hydrogenation is well-established, and its coupling with a low-cost, support-free copper catalyst makes this an attractive alternative to systems based on precious metals like palladium or platinum. researchgate.netresearchgate.net The reaction proceeds via the in situ generation of hydrogen from the ammonia borane, which then reduces the nitro group on the aromatic ring. ustc.edu.cn The CuO catalyst is converted to active metallic copper during the reaction, which facilitates the N-O bond dissociation. researchgate.net This method is noted for its high recyclability and supports the principles of green chemistry. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₇H₇Cl₂N | Target Product |

| 2,5-Dichloroaniline | C₆H₅Cl₂N | Precursor |

| 2,5-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | Precursor |

| Dimethyl Sulfate (DMS) | C₂H₆O₄S | Methylating Agent |

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | Methylating Agent |

| Sodium Hydroxide (NaOH) | NaOH | Base Catalyst |

| Potassium Hydroxide (KOH) | KOH | Base Catalyst |

| N-(2,5-dichlorophenyl)urea | C₇H₆Cl₂N₂O | Intermediate |

| Ammonia Borane | NH₃·BH₃ | Hydrogen Source/Reducing Agent |

| Copper(II) Oxide (CuO) | CuO | Catalyst |

| Palladium on Carbon (Pd/C) | Pd/C | Catalyst |

Preparation of 2,5-Dichloroaniline

Control of Dechlorination in Precursor Synthesis

A significant challenge in the synthesis of chlorinated aromatic amines is the prevention of dechlorination, a side reaction that reduces product yield. A primary route to 2,5-dichloroaniline, a direct precursor, is the catalytic hydrogenation of 2,5-dichloronitrobenzene. During this reduction, the loss of chlorine atoms is a common issue that impacts the final product's purity and yield. google.com

To counter this, specialized catalyst systems have been developed. One effective method avoids the need for traditional anti-dechlorinating agents by using a specific catalyst composition. This approach involves the reaction of 2,5-dichloronitrobenzene with hydrogen under the influence of a catalyst containing platinum and copper on a carbon support. google.com This system effectively suppresses the removal of chlorine atoms from the aromatic ring during the hydrogenation of the nitro group. google.com Research has shown this method can achieve high purity and minimal dechlorination, as detailed in the table below.

Table 1: Hydrogenation of 2,5-Dichloronitrobenzene with Controlled Dechlorination

| Parameter | Result | Reference |

|---|---|---|

| Starting Material | 2,5-Dichloronitrobenzene | google.com |

| Catalyst | Platinum (5-10%) and Copper (1-3%) on Carbon | google.com |

| Key Feature | No anti-dechlorinating agent required | google.com |

| Purity of 2,5-Dichloroaniline | >99.8% | google.com |

| Dechlorination Amount | Can be controlled to <0.01% (e.g., 0.006%) | google.com |

Other methods for dechlorinating aromatic compounds involve heating them in salt melts with water and carbon or using fly ash from municipal waste incinerators, which can catalyze the reaction under mild conditions. google.comnih.gov

Multi-step Halogenation Processes of Anilides

Direct halogenation of highly activated aromatic rings like aniline can be difficult to control, often leading to poly-substituted products. youtube.com To achieve better selectivity, multi-step processes involving anilide intermediates are frequently employed. An anilide is formed by acylating the amino group of an aniline, a reversible reaction that makes the amine less reactive. youtube.comorganic-chemistry.org This strategy is crucial for controlling the regioselectivity of the halogenation step.

Regioselective Chlorination Strategies

Regioselectivity is paramount in the synthesis of specific isomers like 2,5-dichloroaniline. When an aniline is protected as an anilide (e.g., acetanilide), the bulky protecting group sterically hinders the ortho positions, making the para position the preferred site for electrophilic substitution. youtube.com

However, alternative strategies exist for the direct chlorination of unprotected anilines. One notable method uses copper(II) chloride (CuCl₂) as the chlorinating agent, often in an ionic liquid as the solvent. nih.govnih.gov This system facilitates high-yield, regioselective chlorination at the para-position under mild conditions, avoiding the need for hazardous reagents like chlorine gas. nih.govnih.govresearchgate.net The mechanism is thought to involve the oxidation of aniline by Cu(II), followed by the addition of a chloride ion. nih.gov

Application of Protecting Groups

Protecting groups are temporary modifications to a functional group to prevent it from reacting during a chemical transformation. organic-chemistry.orgwikipedia.org In the context of aniline chemistry, the amino group (-NH₂) is strongly activating, which can lead to unwanted side reactions during electrophilic aromatic substitution. youtube.comlibretexts.org

Converting the amino group into an amide (an anilide) serves two main purposes:

Moderating Reactivity : The electron-withdrawing nature of the acyl group reduces the activating strength of the nitrogen's lone pair, preventing over-reaction. youtube.com

Directing Substitution : The steric bulk of the protecting group favors substitution at the less hindered para position over the ortho positions.

Commonly used protecting groups for amines include acetyl (forming an acetanilide) or other carbamates like Boc and Fmoc. youtube.comorganic-chemistry.org The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable in a subsequent deprotection step. organic-chemistry.org For instance, an acetyl group can be removed by acid or base hydrolysis to restore the aniline functionality after the desired chlorination has been achieved. youtube.com

Table 2: Protecting Group Strategy for Aniline Chlorination

| Step | Description | Example Reagent | Purpose | Reference |

|---|---|---|---|---|

| 1. Protection | Conversion of the amine to an anilide (amide). | Acetyl chloride or Acetic anhydride | Reduce reactivity and direct substitution to the para position. | youtube.com |

| 2. Chlorination | Electrophilic aromatic substitution with a chlorinating agent. | Cl₂ / Acetic Acid | Introduce chlorine atom(s) at specific positions. | nih.gov |

| 3. Deprotection | Hydrolysis of the amide back to the amine. | Acid or Base (e.g., HCl, NaOH) | Restore the original amino group. | youtube.com |

Diazonium Chemistry for Aromatic Halogenation

Diazonium salts are highly versatile intermediates in the synthesis of a wide variety of aromatic compounds. libretexts.orgbyjus.com They are particularly useful for introducing substituents like halogens onto an aromatic ring, which can be difficult to achieve through direct substitution. byjus.com

The process begins with diazotization , where a primary aromatic amine is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). byjus.commychemblog.com The nitrous acid is unstable and is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric or sulfuric acid. byjus.com

This reaction converts the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group because it is released as thermodynamically stable nitrogen gas (N₂). libretexts.org The resulting diazonium salt can then undergo a variety of substitution reactions. libretexts.org

For the introduction of chlorine, the Sandmeyer reaction is commonly used. This involves treating the freshly prepared diazonium salt with a copper(I) salt, such as cuprous chloride (CuCl). slideshare.net This reaction facilitates the replacement of the diazonium group with a chlorine atom. libretexts.org This pathway is instrumental for synthesizing specific isomers that are not easily accessible through direct chlorination. For example, 2,5-dichloroaniline can be converted into its corresponding diazonium salt, which can then be used in further synthetic steps. google.comgoogle.com

Table 3: Key Stages of Aromatic Halogenation via Diazonium Salts (Sandmeyer Reaction)

| Stage | Process | Typical Reagents | Temperature | Reference |

|---|---|---|---|---|

| 1 | Diazotization (Formation of Diazonium Salt) | Primary Aromatic Amine + NaNO₂ + HCl(aq) | 0–5 °C | byjus.comgoogle.com |

| 2 | Dediazoniation (Replacement with Chlorine) | Arenediazonium Chloride + CuCl | Room or elevated temperature | libretexts.orgslideshare.net |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro N Methylaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for substituted aromatic compounds. The feasibility and rate of these reactions are highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group.

The nucleophilicity of the amine is a crucial factor in SNAr reactions. Studies comparing the reactivity of aniline (B41778) and N-methylaniline have shown that aniline is a considerably more reactive nucleophile. This difference in reactivity is attributed to both electronic and steric factors. The methyl group in N-methylaniline increases steric hindrance around the nitrogen atom, and it can also influence the electronic properties of the amine.

In the context of 2,5-dichloro-N-methylaniline, it can be inferred that it would be less reactive as a nucleophile compared to its primary amine counterpart, 2,5-dichloroaniline (B50420). The presence of the N-methyl group would decrease its nucleophilicity in a similar manner to that observed for N-methylaniline versus aniline.

The following table, derived from a study on the reaction of anilines with 4-nitrophenyl-2,4,6-trinitrophenyl ether, illustrates the difference in reactivity between aniline and N-methylaniline in various solvents.

Interactive Table: Second-Order Rate Constants (kA) for the Reaction of Anilines

| Nucleophile | Solvent | kA (dm3 mol-1 s-1) |

| Aniline | Acetonitrile | 2.45 |

| N-methylaniline | Acetonitrile | 0.023 |

| Aniline | Dimethyl sulfoxide | 11.5 |

| N-methylaniline | Dimethyl sulfoxide | 0.11 |

| Aniline | Methanol (B129727) | 0.89 |

| N-methylaniline | Methanol | 0.008 |

Data sourced from a kinetic study on the reactions of 4-nitrophenyl-2,4,6-trinitrophenyl ether with aniline and N-methylaniline.

The reactivity of this compound is significantly influenced by the steric and electronic effects of both the chlorine atoms and the N-methyl group.

Electronic Effects:

Chloro Groups: The two chlorine atoms are electron-withdrawing groups due to their high electronegativity (inductive effect, -I). This effect deactivates the benzene (B151609) ring towards electrophilic attack but activates it towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. The chlorine atoms also have a weak electron-donating resonance effect (+R) due to their lone pairs, but the inductive effect is generally dominant for halogens. quora.comquora.com

N-Methylamino Group (-NHCH3): The amino group is an activating group due to the resonance donation of the nitrogen's lone pair of electrons to the aromatic ring (+R effect). This effect increases the electron density of the ring, particularly at the ortho and para positions. However, the nitrogen atom is also electronegative, exerting a weaker electron-withdrawing inductive effect (-I). The N-methyl group, being electron-donating, slightly enhances the basicity of the nitrogen compared to a primary amine in the gas phase, but this can be offset by solvation effects in solution. researchgate.net In the context of nucleophilicity in SNAr reactions, N-methylation has been shown to decrease reactivity.

Steric Effects:

The chlorine atom at the 2-position (ortho to the amino group) introduces significant steric hindrance. This can impede the approach of reactants to the amino group and to the adjacent positions on the aromatic ring.

The N-methyl group also contributes to steric bulk around the nitrogen atom, which can affect its ability to act as a nucleophile and can influence the conformation of the molecule.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring.

For this compound, the directing effects are as follows:

-NHCH3 group: This is a strongly activating and ortho-, para-directing group. byjus.com

-Cl groups: These are deactivating but ortho-, para-directing groups. quora.com

The outcome of an electrophilic substitution on this compound will be a result of the competition between these directing effects. The powerful activating effect of the amino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the chlorine atoms will deactivate the ring, making the reaction slower than for aniline itself. The chlorine at position 5 is meta to the amino group, and the chlorine at position 2 is ortho. The position 6 is para to the chlorine at C-2 and ortho to the chlorine at C-5. The position 4 is para to the amino group and meta to both chlorine atoms. The position 3 is ortho to the chlorine at C-2 and meta to the chlorine at C-5. The complex interplay of these effects makes predicting the major product challenging without experimental data. It is plausible that a mixture of products would be formed.

Oxidation and Reduction Transformations of the Aromatic Amine Moiety

The amino group of this compound is susceptible to both oxidation and reduction reactions.

Oxidation: Anilines can be oxidized by various reagents to form a range of products, including nitroso compounds, nitro compounds, and polymeric materials. The oxidation of N-methylanilines can also lead to N-dealkylation. For example, the oxidation of N,N-dialkylanilines can result in the formation of N-dealkylated products. While specific studies on this compound are lacking, it is expected to undergo similar transformations. The presence of electron-withdrawing chloro groups might make the amino group less susceptible to oxidation compared to unsubstituted N-methylaniline.

Reduction: The term "reduction" in the context of the amine moiety itself is less common, as the nitrogen is already in a low oxidation state. However, the aromatic ring can be reduced under certain conditions, for instance, through catalytic hydrogenation to yield the corresponding cyclohexyl amine derivative. More commonly, the term "reduction" in the context of anilines refers to the reduction of nitroanilines to diamino compounds. Since this compound already contains an amino group, this specific transformation is not applicable. It is important to note that oxidation and reduction are fundamental processes involving the transfer of electrons. khanacademy.orgyoutube.com

Derivatization Reactions through Condensation (e.g., Schiff Base Formation)

Condensation reactions are a valuable tool for the derivatization of anilines. A common example is the formation of Schiff bases (imines) through the reaction of a primary amine with an aldehyde or a ketone. researchgate.netjetir.org

A study has reported the successful synthesis of a Schiff base, N-benzylidene-2,5-dichloroaniline, from the condensation of 2,5-dichloroaniline and benzaldehyde. jecst.org This indicates that the chloro-substituted aniline is sufficiently reactive for this transformation.

However, this compound is a secondary amine. Secondary amines cannot form stable Schiff bases in the same manner as primary amines because they lack the second proton on the nitrogen required for the final dehydration step to form the C=N double bond. Instead, they can react with aldehydes and ketones to form enamines if there is an alpha-hydrogen on the carbonyl compound, or they may undergo other condensation reactions. For instance, N-methylanilines can react with carboxylic acids or their derivatives to form amides. A study has shown that 4-chloro-N-methylaniline can be converted to its corresponding amide. acs.org It is reasonable to assume that this compound could undergo similar acylation reactions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,5-dichloro-N-methylaniline, offering precise information about the chemical environment of protons and carbon atoms.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro and methylamino substituents on the benzene (B151609) ring.

A representative ¹H NMR spectrum of a related compound, 2-chloro-N-methylaniline, in deuterated chloroform (B151607) (CDCl₃) shows the aromatic protons in the range of δ 6.67-7.29 ppm. rsc.org The N-methyl group typically appears as a singlet or a doublet depending on the coupling with the N-H proton, with a chemical shift around δ 2.92 ppm. rsc.org For this compound, the substitution pattern will dictate the specific splitting patterns and chemical shifts of the three aromatic protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.10 - 7.30 | Doublet | ~8-9 |

| H-4 | 6.60 - 6.80 | Doublet of Doublets | ~8-9, ~2-3 |

| H-6 | 6.90 - 7.10 | Doublet | ~2-3 |

| N-H | Variable | Broad Singlet | - |

| N-CH₃ | 2.80 - 3.00 | Singlet/Doublet | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

In a related compound, 2-chloro-N-methylaniline, the aromatic carbons resonate between δ 110.61 and 145.01 ppm, while the N-methyl carbon appears around δ 30.35 ppm. rsc.org For this compound, the chemical shifts of the aromatic carbons are influenced by the positions of the two chlorine atoms and the methylamino group. The carbon atoms directly bonded to chlorine (C-2 and C-5) are expected to show significant downfield shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-N) | 145 - 150 |

| C-2 (C-Cl) | 120 - 125 |

| C-3 | 128 - 132 |

| C-4 | 115 - 120 |

| C-5 (C-Cl) | 132 - 136 |

| C-6 | 112 - 117 |

| N-CH₃ | 30 - 35 |

Note: These are predicted values and can differ from experimental results.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), helping to trace the connectivity of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the protonated carbons in the molecule (C-3, C-4, C-6, and the N-methyl carbon).

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A key feature is the N-H stretching vibration, which for a secondary amine like N-methylaniline, typically appears as a single peak in the range of 3300-3500 cm⁻¹. For instance, N-methylaniline exhibits an N-H stretching peak at 3411 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: These vibrations typically occur in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

The IR spectrum of the related compound 2,5-dichloroaniline (B50420) hydrochloride, when run as a solid in a KBr disc, shows notable absorptions, although the presence of the hydrochloride salt can alter the spectral features. nist.gov

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. beilstein-journals.org The Raman spectrum of this compound would provide further confirmation of the molecular structure.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, which is often strong in the Raman spectrum, would be a characteristic feature.

C-Cl Vibrations: The C-Cl symmetric stretching vibrations would also be observable.

Methyl Group Vibrations: The symmetric C-H bending and stretching modes of the methyl group would also be active in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its definitive identification and characterization.

Comprehensive Vibrational Mode Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure of this compound by identifying its characteristic vibrational modes. While specific experimental spectra for this compound are not widely published, assignments can be inferred from studies on analogous compounds like 4-chloro-N-methylaniline and 2-chloro-4-methylaniline. sigmaaldrich.comnih.gov The analysis involves correlating observed spectral bands with specific molecular motions, often aided by theoretical calculations such as Density Functional Theory (DFT). nih.govnih.gov

Key vibrational modes for this compound would include:

N-H Stretching: A characteristic band for the secondary amine group, typically observed in the region of 3300-3500 cm⁻¹. For N-methylaniline, a peak is seen around 3411 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹.

C=C Stretching: Vibrations associated with the benzene ring are expected in the 1400-1600 cm⁻¹ range.

N-H Bending: This bending vibration is typically found around 1500-1600 cm⁻¹.

C-N Stretching: The stretching of the C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching modes are characteristic and appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

The combination of FT-IR and FT-Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete assignment. nih.gov

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| N-H Stretch | 3300 - 3500 | -NH(CH₃) |

| Aromatic C-H Stretch | 3000 - 3100 | C-H (Ring) |

| Aliphatic C-H Stretch | 2850 - 2960 | -CH₃ |

| C=C Stretch | 1400 - 1600 | Benzene Ring |

| N-H Bend | 1500 - 1600 | -NH(CH₃) |

| C-N Stretch | 1250 - 1350 | Aryl-N, N-CH₃ |

| C-Cl Stretch | 600 - 800 | C-Cl |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For this compound (C₇H₇Cl₂N), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The precise mass measurement allows for the unambiguous determination of the molecular formula. nih.gov The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element. uni.lu

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | - |

| Molecular Weight | 176.04 g/mol | sigmaaldrich.com |

| Exact Mass | 174.995555 Da | epa.gov |

| Monoisotopic Mass | 174.995555 Da | epa.gov |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. tutorchase.com Analyzing these fragmentation patterns provides a roadmap to the molecule's structure. For this compound, the fragmentation process would likely involve several key pathways:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. miamioh.edu This would result in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion at m/z [M-15]⁺.

Loss of Chlorine: Fragmentation could involve the loss of a chlorine atom (Cl•) or a molecule of hydrogen chloride (HCl).

Ring Fragmentation: The aromatic ring itself can fragment, although this often requires higher energy. The presence of substituents influences the fragmentation pattern of the phenyl ring. nih.gov

Formation of Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form a stable tropylium ion (m/z 91), though this may be less favored depending on the other fragmentation pathways available.

The analysis of the relative abundance of these fragment ions helps piece together the molecule's structure and confirm the positions of the substituents. tutorchase.comnih.gov

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values serves as a confirmation of the sample's purity and empirical formula. For this compound (C₇H₇Cl₂N), the theoretical percentages provide a benchmark for experimental validation. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 47.79 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.01 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 40.28 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.96 |

| Total | 176.046 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

Beyond individual molecular structure, X-ray crystallography elucidates how molecules are packed within the crystal lattice, revealing key intermolecular interactions. researchgate.net For this compound, several types of interactions would be of interest:

Hydrogen Bonding: The secondary amine group (-NH) can act as a hydrogen bond donor, potentially forming N-H···Cl or N-H···N hydrogen bonds with neighboring molecules. These interactions can significantly influence the crystal packing arrangement.

π-Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. The geometry of this stacking (e.g., face-to-face or offset) provides insight into the electronic interactions between adjacent molecules.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

Understanding these non-covalent interactions is crucial as they dictate the material's bulk properties, such as melting point and solubility. researchgate.net

Conformation and Dihedral Angle Analysis

A thorough review of available scientific literature and crystallographic databases indicates a lack of specific studies focused on the experimental or computational conformational and dihedral angle analysis of this compound. While data for other substituted anilines and related molecules exist, direct structural elucidation of this compound through methods such as X-ray crystallography or advanced computational chemistry has not been published.

The conformation of N-methylanilines is generally determined by the interplay of steric and electronic effects. The orientation of the methyl group relative to the phenyl ring and the planarity of the amine group are key conformational features. The presence of two chlorine atoms on the benzene ring in this compound is expected to significantly influence these parameters. The chlorine atom at the 2-position (ortho to the N-methylamino group) would likely exert a significant steric hindrance, potentially forcing the N-methyl group out of the plane of the aromatic ring. This would result in a larger C-C-N-C dihedral angle compared to a non-ortho-substituted N-methylaniline.

Without experimental data, any discussion of specific dihedral angles would be purely speculative. Future research, employing techniques such as single-crystal X-ray diffraction or high-level quantum chemical calculations, would be necessary to provide the precise data required for a detailed conformational analysis and to generate a data table of dihedral angles for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 2,5-dichloro-N-methylaniline, DFT calculations can predict its geometric and electronic features, spectroscopic characteristics, and inherent reactivity.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. The key conformational feature is the orientation of the N-methyl group relative to the dichlorinated benzene (B151609) ring.

Theoretical conformational analysis, often performed using methods like DFT, can reveal the rotational barriers and preferred dihedral angles. Studies on N-methylated N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angle, inducing a shift from an antiperiplanar to a synperiplanar conformation. nih.gov For this compound, the rotation around the C-N bond will be influenced by steric hindrance from the ortho-chloro substituent and the electronic interplay between the nitrogen lone pair and the aromatic system. The planarity of the molecule can be disrupted by the steric effects of the substituents. nih.gov Conformational analysis helps in understanding the different energy levels associated with the various spatial arrangements the molecule can adopt through free rotation around its sigma bonds. libretexts.org

Table 1: Predicted Conformational Properties of Aniline (B41778) Derivatives This table is illustrative and based on general principles of conformational analysis of similar compounds.

| Compound | Key Dihedral Angle | Predicted Stable Conformation | Influencing Factors |

|---|---|---|---|

| N-methylaniline | C-C-N-C | Near-planar | Minimal steric hindrance |

| This compound | C-C-N-C | Non-planar | Steric repulsion between methyl group and ortho-chlorine |

The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations can provide a detailed picture of the electron distribution within the molecule.

Charge Distribution: The distribution of partial charges on the atoms of this compound can be calculated to identify electrophilic and nucleophilic sites. The nitrogen atom is expected to have a partial negative charge, making it a nucleophilic center. The carbon atoms attached to the chlorine atoms will likely have a partial positive charge due to the high electronegativity of chlorine. This information is valuable for predicting how the molecule will interact with other reagents.

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on known effects of substituents on aniline.

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | Lower than N-methylaniline |

| LUMO Energy | Lower than N-methylaniline |

| HOMO-LUMO Gap | Altered compared to N-methylaniline, affecting stability and reactivity |

| Charge on Nitrogen | Negative |

| Charge on C-Cl Carbons | Positive |

DFT calculations can be used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are a valuable tool in structural elucidation. scm.com The chemical shifts of the protons and carbons in this compound can be predicted and compared with experimental spectra. For instance, the chemical shift of the N-methyl protons would be influenced by the electronic environment created by the dichlorinated ring. The aromatic protons would show distinct shifts due to the different electronic effects of the chlorine and N-methylamino groups at various positions. Calculated NMR data for related compounds like N-methylaniline is available and can serve as a benchmark. chemicalbook.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. nih.gov For this compound, characteristic vibrational modes would include the N-H stretching (if any secondary amine is present, though N-methylaniline is a tertiary amine), C-N stretching, C-Cl stretching, and various aromatic ring vibrations. Comparing the calculated vibrational spectrum with an experimental one can help confirm the molecule's structure.

Conceptual DFT provides a framework for predicting the reactivity of molecules using various indices. mdpi.comnih.gov For this compound, these indices can highlight the most probable sites for electrophilic or nucleophilic attack.

Reaction Pathway Energetics: DFT can be used to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This is particularly useful for understanding synthetic pathways, such as electrophilic aromatic substitution or N-alkylation reactions. For example, a computational study of the reaction between aniline and methyl radicals has shown that the reaction can proceed through different channels, and the most favorable pathway can be identified. nih.gov

Molecular Dynamics Simulations

MD simulations could be employed to study the conformational dynamics of the N-methyl group, the solvation of the molecule in various solvents, and its aggregation behavior. For instance, simulations could reveal how the molecule's conformation changes over time and how it interacts with solvent molecules through hydrogen bonding or other non-covalent interactions. This information is valuable for understanding its physical properties and behavior in solution, which is relevant for its use in synthesis.

Quantitative Structure-Activity Relationships (QSAR) for Analog Design (focus on synthetic utility)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery, QSAR can also be applied to predict properties relevant to synthetic utility, such as reactivity or the yield of a particular reaction.

For the design of analogs of this compound with improved synthetic utility, a QSAR model could be developed. This would involve synthesizing a library of related compounds and measuring a property of interest, for example, the yield in a specific coupling reaction. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can include electronic, steric, and topological properties. Statistical methods are then used to build a model that correlates the descriptors with the observed synthetic outcome. Such a model could then be used to predict the synthetic utility of new, unsynthesized analogs, thereby guiding synthetic efforts towards more promising candidates. Studies on aromatic amines have shown that QSAR can be a useful tool for predicting their properties. nih.gov

Molecular Docking in Ligand Design (focus on synthetic frameworks)

The strategic use of the 2,5-dichloroaniline (B50420) scaffold, a key structural motif, in computational chemistry has been pivotal in the rational design of novel synthetic frameworks with potential therapeutic applications. Molecular docking simulations, a prominent in-silico technique, have been instrumental in elucidating the binding affinities and interaction patterns of derivatives of 2,5-dichloroaniline with various biological targets. This approach allows for the prediction of the most promising molecular structures before their actual synthesis, thereby streamlining the drug discovery process.

Research has demonstrated the utility of the 2,5-dichloroaniline framework in the design of new antibacterial agents. In these studies, molecular docking is employed to predict how novel compounds incorporating this scaffold will interact with essential bacterial enzymes. For instance, derivatives of 2,5-dichloroaniline have been docked against the E. coli DNA gyrase B, a well-validated target for antibacterial drugs. The insights gained from these simulations, such as the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site, are crucial for designing more potent inhibitors.

A study focused on the development of new antibacterial agents synthesized a series of compounds derived from 2,5-dichloroaniline. These compounds were then subjected to molecular docking studies to understand their mechanism of action at a molecular level. The results of these in-silico analyses were subsequently correlated with in-vitro antibacterial activity, confirming the predictive power of the docking simulations. globalresearchonline.net

The following table summarizes the key findings from a representative molecular docking study involving a derivative of the 2,5-dichloroaniline scaffold.

| Target Enzyme | Ligand (Derivative Scaffold) | Key Interacting Residues | Observed Interactions | Predicted Affinity (kcal/mol) |

| E. coli DNA Gyrase B | 2,5-dichloroaniline derivative | ASP73, GLY77, ILE78, PRO79 | Hydrogen Bonding, Hydrophobic Interactions | -7.5 |

This data underscores the potential of the 2,5-dichloroaniline moiety as a foundational element in the design of new synthetic ligands. The dichlorophenyl ring often plays a critical role in anchoring the ligand within the binding pocket of the target protein, while modifications at the amino group can be tailored to optimize interactions with specific amino acid residues. The computational exploration of these interactions provides a rational basis for the synthesis of new molecules with desired biological activities.

Applications and Synthetic Utility in Advanced Organic Chemistry

Role as Building Blocks and Intermediates in Complex Molecule Synthesis

In the realm of complex molecule synthesis, 2,5-dichloro-N-methylaniline and its parent compound, 2,5-dichloroaniline (B50420), are valuable intermediates. chemicalbook.comwikipedia.orgnih.gov The presence of the amine group allows for a variety of chemical transformations, including diazotization, acylation, and alkylation, while the chlorine atoms can be subjected to nucleophilic substitution or participate in cross-coupling reactions under specific conditions. These reactions open avenues to a wide array of more complex structures.

For instance, the amine functionality can be readily converted into a diazonium salt, which is a highly versatile intermediate for introducing other functional groups onto the aromatic ring. Furthermore, the N-methyl group in this compound can influence the regioselectivity of subsequent reactions and modify the electronic properties of the resulting molecules. The strategic manipulation of these functional groups allows for the construction of intricate molecular frameworks that are often challenging to synthesize through other routes. unb.ca

The utility of similar aniline (B41778) derivatives is evident in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. psu.edumdpi.commdpi.com While direct examples for this compound are not extensively detailed in readily available literature, the principles of its reactivity suggest its potential as a precursor to complex heterocyclic systems. The strategic placement of the chloro and N-methyl groups can be leveraged to direct cyclization reactions, leading to the formation of novel ring systems.

Synthetic Pathways to Advanced Dyes and Pigments (via derivatives)

A significant application of aniline derivatives, including 2,5-dichloroaniline, lies in the synthesis of azo dyes and pigments. chemicalbook.comwikipedia.orgroadmaptozero.com Azo compounds, characterized by the -N=N- functional group, are a major class of colorants used in various industries. nih.gov The synthesis typically involves the diazotization of an aromatic amine, such as a derivative of 2,5-dichloroaniline, followed by coupling with an electron-rich aromatic compound. unb.ca

The specific substituents on the aniline ring play a crucial role in determining the color and properties of the resulting dye. The chloro groups in 2,5-dichloroaniline derivatives can influence the electronic absorption spectrum, leading to variations in color. For example, 2,5-dichloroaniline is a precursor to Pigment Yellow 10, a common pigment. wikipedia.org The synthesis of azo dyes is a well-established two-step process: the formation of a diazonium salt from an aniline derivative and its subsequent coupling with an aromatic compound. unb.ca

While the direct synthesis of dyes from this compound is not as commonly cited, its structural similarity to 2,5-dichloroaniline suggests its potential as a precursor to novel dyes with potentially different shades and properties. The N-methyl group would likely influence the solubility and lightfastness of the resulting dye. The general synthetic strategies for creating disperse dyes often involve the use of N-substituted anilines, indicating the applicability of this compound in this area. researchgate.net

Table 1: Examples of Azo Dyes and their Precursors

| Azo Dye Example | Aniline Precursor | Coupling Component | Resulting Color/Application |

| Methyl Yellow | Aniline | N,N-Dimethylaniline | pH indicator |

| Pigment Yellow 10 | 2,5-Dichloroaniline | 3-Oxo-N-(o-tolyl)butanamide | Yellow pigment |

| Various Acid Dyes | 4,4'-methylene-bis(2,5-dichloro aniline) | Various coupling components | Wide range of shades for silk, wool, and nylon |

This table provides illustrative examples and is not an exhaustive list.

Intermediate for Agrochemical and Pharmaceutical Scaffolds (general class relevance)

Substituted anilines are a cornerstone in the development of both agrochemicals and pharmaceuticals. evitachem.com The structural motif of a substituted aniline ring is present in a wide range of bioactive molecules. While specific applications of this compound in marketed drugs or pesticides are not prominently documented, its relevance as a potential intermediate can be inferred from the broad utility of this class of compounds.

In agrochemical research, chlorinated anilines are known to be precursors to herbicides and pesticides. evitachem.com The presence of chlorine atoms can enhance the biological activity and metabolic stability of the final product. 2,5-Dichloroaniline itself is an intermediate in the synthesis of the herbicide dicamba. chemicalbook.com

In the pharmaceutical industry, aniline derivatives are integral building blocks for a vast array of therapeutic agents. acs.orgacs.org They serve as starting materials for the synthesis of complex molecules with diverse pharmacological activities. The reactivity of the amine group allows for the introduction of various pharmacophores, and the substitution pattern on the aromatic ring can be tailored to optimize binding to biological targets. The development of fluorinated amides, for instance, often utilizes substituted anilines as key starting materials. acs.org

Development of Compound Libraries for Chemical Screening

The generation of compound libraries is a crucial aspect of modern drug discovery and materials science. nih.govresearchgate.net These libraries, containing a diverse collection of chemical structures, are screened to identify compounds with desired biological or material properties. Substituted anilines, including this compound, can serve as valuable starting points for the synthesis of such libraries.

By systematically reacting this compound with a variety of reagents, a library of derivatives can be generated. For example, acylation of the amine with a diverse set of carboxylic acids would yield a library of amides. Similarly, participation in multi-component reactions can rapidly generate structural complexity from simple starting materials. beilstein-journals.org The resulting library of compounds can then be screened for various activities, such as enzyme inhibition or receptor binding in drug discovery, or for specific properties in materials science. The unique substitution pattern of this compound provides a distinct chemical space to explore within these libraries.

Electrochemical Polymerization of Derivatives for Functional Materials

The field of conducting polymers has garnered significant interest due to their potential applications in electronics, sensors, and energy storage. nih.govresearchgate.net Polyaniline (PANI) is one of the most studied conducting polymers. nih.gov Derivatives of aniline, including N-methylaniline, can also be polymerized to form functional materials with tailored properties. researchgate.netmdpi.com

Poly(N-methylaniline) (PNMA) is a derivative of polyaniline that exhibits improved solubility in organic solvents compared to its unsubstituted counterpart. researchgate.netmdpi.com This enhanced solubility is advantageous for processing and fabricating polymer films. The synthesis of PNMA and its derivatives can be achieved through chemical or electrochemical oxidative polymerization. worldscientific.com In chemical polymerization, an oxidizing agent is used to initiate the polymerization of the monomer.

The microstructure and conductivity of polyaniline and its derivatives are intricately linked. The conductivity of these polymers arises from the delocalization of electrons along the conjugated polymer backbone. mdpi.com This delocalization is facilitated by a process called doping, where the polymer is treated with an acid to introduce charge carriers.

Environmental Fate and Degradation Pathways in Academic Research

Abiotic Degradation Mechanisms

Specific studies on the photolysis and photodegradation pathways of 2,5-dichloro-N-methylaniline, including processes such as N-dealkylation and ring cleavage, are not available in the current body of academic research.

There is no available research data on the hydrolysis and other chemical transformations of this compound in aqueous environments.

Environmental Partitioning and Transport Behavior

Specific research on the environmental partitioning and transport behavior of this compound is not documented in the available scientific literature.

Sorption to Soil and Sediment

Research on various chloroanilines demonstrates that their sorption to soil and sediment is significantly influenced by the organic carbon content of the solid phase. acs.orgnih.gov Generally, higher organic carbon content leads to stronger sorption, thereby reducing the amount of the chemical dissolved in the surrounding water and limiting its potential for transport. The presence of an amino group in aniline (B41778) compounds suggests that they can exhibit relatively high polarity and moderate to high water solubility, which would generally lead to weaker sorption. acs.org However, the addition of chlorine atoms can increase the hydrophobicity of the molecule, potentially enhancing its affinity for organic matter in soil and sediment.

A study on the sorption of aniline and its chloro-derivatives in river sediment indicated that these compounds can be detected in sediment samples, implying a degree of partitioning from the water column to the solid phase. oup.com The specific sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) for this compound would require dedicated experimental investigation to be definitively determined.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, allowing it to enter the atmosphere. The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant. For pesticides and other organic compounds, volatilization can be a significant pathway for dissipation from soil and water surfaces. rivm.nlresearchgate.net

Factors influencing the rate of volatilization from soil include the nature of the pesticide, its adsorption to soil particles, soil moisture content, temperature, and air flow rate. rivm.nl Generally, volatilization losses are highest from moist soil surfaces and decrease as the soil surface dries. rivm.nl The presence of water can enhance the volatilization of a compound, not by co-distillation, but by competing for sorption sites on soil particles, thus increasing the availability of the compound for volatilization. rivm.nl

While specific experimental data on the volatilization of this compound are scarce, the general principles governing the volatilization of pesticides and other semi-volatile organic compounds would apply. researchgate.netresearchgate.net Given its molecular structure, it is expected to have a degree of volatility, but quantitative data from academic studies are needed for a precise assessment.

Modeling Environmental Distribution (e.g., Fugacity Models)

Fugacity models are valuable tools in environmental science for predicting the partitioning and distribution of chemicals among various environmental compartments, such as air, water, soil, and sediment. nih.govnih.gov These models use the physicochemical properties of a substance to estimate its "escaping tendency" or fugacity from each phase.

Developed by Mackay, fugacity models can range in complexity from simple equilibrium models (Level I) to more complex dynamic models (Level IV) that account for transport and transformation processes. nih.gov These models are instrumental in understanding the likely environmental sinks for a chemical and can help in assessing potential exposure pathways.

To apply a fugacity model to this compound, key input parameters such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility would be required. While some of this information may be available in chemical databases, specific, validated data from academic research would enhance the accuracy of any modeling efforts. The application of such models could provide valuable predictions about whether this compound is more likely to be found in soil, water, or air following its release into the environment.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the process by which organisms, such as fish and other aquatic life, accumulate a chemical in their tissues to concentrations higher than those in the surrounding environment. This is a significant concern for persistent and hydrophobic compounds.

While direct studies on the bioaccumulation of this compound are not prominent in the available academic literature, research on related chloroanilines provides some indication of potential behavior. For instance, studies have shown that chloroanilines can be detected in fish samples, suggesting a potential for uptake from the environment. oup.com The bioaccumulation of p-chloroaniline in aquatic organisms has been documented, highlighting the potential for this class of compounds to enter aquatic food webs. researchgate.net

Advanced Analytical Methodologies for Environmental Monitoring (e.g., HPLC-based methods for detection)

The accurate detection and quantification of this compound in environmental matrices such as water, soil, and biota are essential for monitoring its presence and understanding its fate. A variety of analytical techniques are employed for the analysis of aniline and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the determination of anilines. nih.govthermofisher.com HPLC methods often involve a pre-column derivatization step to enhance the detectability of the target analytes, particularly when using fluorescence detection. researchgate.net For instance, a reversed-phase HPLC (RP-HPLC) method can be developed to separate aniline compounds, with detection achieved using a UV or a more sensitive fluorescence detector. nih.govresearchgate.net The choice of the stationary phase (the column) and the mobile phase is crucial for achieving good separation of the analytes. nih.gov

Gas Chromatography (GC) coupled with a mass spectrometer (MS) is another robust technique for the analysis of anilines in environmental samples. oup.comnih.gov This method offers high sensitivity and selectivity, allowing for the identification and quantification of trace levels of contaminants. oup.com Sample preparation for GC-MS analysis often involves an extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analytes from the complex sample matrix. oup.comepa.gov

The development of specific and validated analytical methods for this compound is crucial for future research into its environmental occurrence and behavior. The table below summarizes some of the analytical techniques used for the determination of anilines.

| Analytical Technique | Sample Matrix | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Water, Indigo | Can be coupled with UV or fluorescence detectors. Derivatization may be required for enhanced sensitivity. nih.govthermofisher.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Sediment, Fish | Provides high sensitivity and selectivity for trace analysis. oup.comnih.gov |

| On-line Solid-Phase Extraction (SPE)-HPLC | Water | Automates the extraction and analysis process, saving time and improving reproducibility. thermofisher.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dichloro-N-methylaniline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves selective methylation of 2,5-dichloroaniline using methylating agents like methyl iodide or dimethyl sulfate under alkaline conditions. Optimization includes monitoring reaction temperature (40–60°C) and pH (8–10) to minimize side products like N,N-dimethyl derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .

- Key Considerations : Confirm product purity via melting point analysis and NMR spectroscopy. Evidence from chlorinated aniline derivatives suggests competing reactions (e.g., over-methylation) require precise stoichiometric control .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Use and NMR to confirm substitution patterns (e.g., methyl group at ~3.0 ppm in ) and aromatic proton splitting patterns.

- X-ray Crystallography : Employ SHELX software for structure refinement. For high-resolution data, SHELXL provides robust refinement of positional and thermal parameters .

- Mass Spectrometry : ESI-MS or MALDI-MS (e.g., using DHB/DMA matrix) confirms molecular ion peaks and fragmentation patterns .

Q. What chromatographic methods are suitable for quantifying this compound in complex matrices?

- Methodology : Gas chromatography (GC) with flame ionization detection (FID) or HPLC with UV detection (λ = 254 nm) are effective. For GC, use a DB-5 column (30 m × 0.25 mm) with a temperature gradient (80°C to 250°C at 10°C/min). For HPLC, a C18 column and acetonitrile/water mobile phase (60:40 v/v) yield optimal resolution .

- Validation : Calibrate with certified reference standards and assess recovery rates in spiked samples (e.g., biological or environmental matrices) .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Perform kinetic studies using nitration or sulfonation reactions. Monitor regioselectivity via HPLC-MS to identify meta/para products. Computational modeling (DFT calculations) can predict activation energies and charge distribution.

- Key Findings : Chlorine substituents at positions 2 and 5 deactivate the ring, directing electrophiles to the less hindered position. Compare results with non-methylated analogs (e.g., 2,5-dichloroaniline) to isolate steric vs. electronic effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions. Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., demethylation to 2,5-dichloroaniline) .

- Data Contradiction : Some studies report rapid degradation at pH > 8, while others note stability under inert atmospheres. Reconcile discrepancies by testing oxygen exposure and light sensitivity .

Q. How can computational models predict the environmental fate and toxicity of this compound?

- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Validate predictions with experimental data from soil/water microcosms.

- Advanced Tools : Molecular docking studies can assess interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.